Computed Lipophilicity vs. 4-Methoxy and 4-Hydroxy Analogs
The computed lipophilicity (XLogP3-AA) of bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is 2.8, reflecting the moderately lipophilic character of the 4-ethoxy substituent [1]. This value can be compared with computed predictions for the 4-methoxy analog and the 4-hydroxy analog, although experimental logP data are unavailable for all three compounds. The differentiation is driven by the ethoxy group's additional methylene unit relative to the methoxy analog, which incrementally increases lipophilicity. The 4-hydroxy analog is expected to show substantially lower lipophilicity due to hydrogen-bond donor capacity and lower intrinsic hydrophobicity of the hydroxyl group.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8 [1] |
| Comparator Or Baseline | 4-Methoxy analog (picotamide backbone): XLogP3-AA predicted ~2.0–2.3 (no experimental value found in literature); 4-Hydroxy analog: XLogP3-AA predicted ~1.2–1.6 (no experimental value found in literature) |
| Quantified Difference | Approximately +0.5 to +0.8 log units vs. 4-methoxy; approximately +1.2 to +1.6 log units vs. 4-hydroxy (estimated relative ranking from computed values; experimental validation absent) |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2019.06.18); no experimental logP or logD values identified in the literature for any of the compared compounds |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability, plasma protein binding, and metabolic clearance; a 0.5 log unit difference can measurably shift these properties and should be considered when selecting a compound for biological assay or medicinal chemistry optimization.
- [1] PubChem Compound Summary for CID 432141, Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate. National Center for Biotechnology Information (NCBI), 2026. View Source
